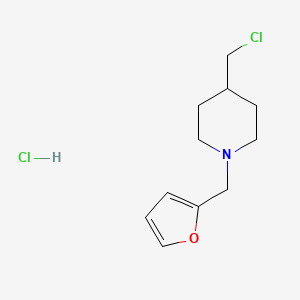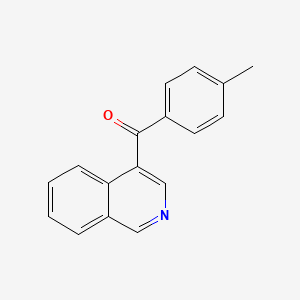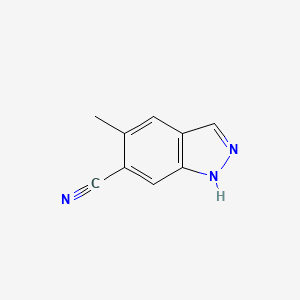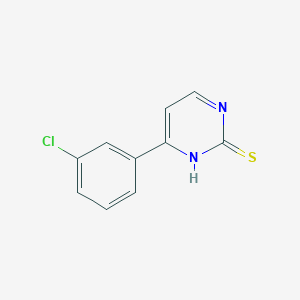
2-(S)-Piperazine carboxylic acid 2 csa
Descripción general
Descripción
2-(S)-Piperazine carboxylic acid 2 csa is an organic compound with the linear formula 2C10H16O4S.C5H10N2O2 . It incorporates a carboxyl functional group, CO2H, where a carbonyl and a hydroxyl group are attached to the same carbon .
Synthesis Analysis
Carboxylic acids can be synthesized from various methods. One common method is the nucleophilic acyl substitution reaction where the nucleophile (-OH) is substituted by another nucleophile (Nu) . The carbonyl group (C=O) gets polarized, since oxygen is more electronegative than carbon and pulls the electron density towards itself . This results in the carbon atom developing a partial positive charge (δ+) and the oxygen atom developing a partial negative charge (δ-) .Molecular Structure Analysis
The carbon and oxygen in the carbonyl are both sp2 hybridized which gives a carboxylic acid a trigonal planar shape (around the carbonyl carbon) making the bond angles roughly 120 degrees . A resonance structure exists where one of the lone pairs of the hydroxyl oxygen (OH) is conjugated with the pi bond system of the carbonyl group .Chemical Reactions Analysis
Carboxylic acids undergo a nucleophilic substitution reaction where the nucleophile (-OH) is substituted by another nucleophile (Nu) . The carbonyl group (C=O) gets polarized, since oxygen is more electronegative than carbon and pulls the electron density towards itself . As a result, the carbon atom develops a partial positive charge (δ+) and the oxygen atom develops a partial negative charge (δ-) .Physical and Chemical Properties Analysis
Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized which gives a carboxylic acid a trigonal planar shape (around the carbonyl carbon) making the bond angles roughly 120 degrees .Aplicaciones Científicas De Investigación
Síntesis orgánica
Los ácidos carboxílicos son compuestos orgánicos versátiles que se utilizan en diversas áreas como la síntesis orgánica . Son activos en reacciones orgánicas, como sustitución, eliminación, oxidación, acoplamiento, etc. .
Nanotecnología
En nanotecnología, los ácidos carboxílicos se utilizan como modificadores de superficie para promover la dispersión e incorporación de nanopartículas metálicas o nanoestructuras de carbono .
Polímeros
En el área de los polímeros, los ácidos carboxílicos presentan aplicaciones como monómeros, aditivos, catalizadores, etc. . Se utilizan en la síntesis de polímeros tanto sintéticos como naturales .
Medicina
Los ácidos carboxílicos tienen aplicaciones en el campo médico . Se pueden utilizar en la síntesis de varios fármacos y compuestos farmacéuticos .
Cosmética
Se han desarrollado diferentes métodos para la detección de ácidos carboxílicos en cosméticos . Se pueden utilizar como ingredientes en varios productos cosméticos .
Industria alimentaria
Algunos ácidos carboxílicos, como el ácido cítrico, el ácido láctico o el ácido fumárico, se producen por fermentación y se aplican en la industria alimentaria .
Agentes de solvatación quiral
Se ha probado un organocatalizador a base de esquaramida como agente de solvatación quiral (CSA) para 26 ácidos carboxílicos y ácido camforsulfónico . Esto incluye derivados de aminoácidos, ácido mandélico, así como algunos de sus análogos, ácidos propiónicos como los profenos (ketoprofeno e ibuprofeno), ácidos butíricos y otros .
Espectroscopia de RMN
Los ácidos carboxílicos se utilizan en espectroscopia de resonancia magnética nuclear (RMN) . Se utilizan como auxiliares quirales para eliminar la isocronía inherente de los enantiómeros convirtiéndolos en diastereómeros intrínsecamente anisocrónos .
Mecanismo De Acción
Mode of Action
Carboxylic acids can participate in a variety of chemical reactions due to the presence of the carboxyl group (-COOH). This group can donate a proton (H+), making carboxylic acids weak acids. They can also form esters and amides, which are common in biological systems .
Biochemical Pathways
Carboxylic acids are involved in numerous biochemical pathways. For example, they play a crucial role in the tricarboxylic acid (TCA) cycle, a key metabolic pathway that provides energy to living organisms .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) of carboxylic acids would depend on their specific chemical properties. Generally, carboxylic acids can be absorbed in the gastrointestinal tract and can be metabolized in the liver .
Action Environment
The action, efficacy, and stability of carboxylic acids can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the acidity of carboxylic acids can be influenced by the electronegativity of substituents .
Safety and Hazards
Direcciones Futuras
Carboxylic acids are versatile organic compounds with applications in various areas such as organic synthesis, nanotechnology, and polymers . They can be used in the synthesis of small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification surface of nanostructure such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .
Análisis Bioquímico
Biochemical Properties
2-(S)-Piperazine carboxylic acid 2 csa plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including acetyl-CoA synthetase and carboxylate transporters. The interaction with acetyl-CoA synthetase facilitates the formation of acyl-CoA thioesters, which are chemically reactive intermediates in metabolic pathways . Additionally, this compound interacts with carboxylate transporters such as Jen1 and Ady2, which mediate the uptake and transport of carboxylates across the plasma membrane . These interactions are essential for the compound’s role in cellular metabolism and energy production.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with acetyl-CoA synthetase leads to the production of acyl-CoA thioesters, which can undergo non-enzyme catalyzed transacylation reactions with biological nucleophiles, resulting in covalent binding to proteins and the formation of drug-protein adducts . These adducts can affect cellular signaling pathways and gene expression, ultimately influencing cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound binds to acetyl-CoA synthetase, leading to the formation of acyl-CoA thioesters . These thioesters can then participate in transacylation reactions, resulting in the covalent modification of proteins. Additionally, the compound’s interaction with carboxylate transporters such as Jen1 and Ady2 facilitates its transport across the plasma membrane, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. The stability of the compound is influenced by environmental conditions such as pH and temperature, which can affect its degradation rate . Long-term studies have shown that the compound can have sustained effects on cellular metabolism and function, particularly through its interactions with enzymes and transporters . These temporal effects are important considerations for its use in biochemical research and applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes . At high doses, the compound can exhibit toxic or adverse effects, such as hepatotoxicity and anaphylaxis, due to the formation of reactive acyl-CoA thioesters and their covalent binding to proteins . These dosage-dependent effects are critical for understanding the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the tricarboxylic acid cycle and glyoxylate and dicarboxylate metabolism . The compound interacts with enzymes such as acetyl-CoA synthetase, which catalyzes the formation of acyl-CoA thioesters . These thioesters can then participate in various metabolic reactions, influencing metabolic flux and metabolite levels. The compound’s role in these pathways highlights its importance in cellular energy production and metabolic regulation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Carboxylate transporters such as Jen1 and Ady2 facilitate the uptake and transport of the compound across the plasma membrane . Additionally, the compound can be transported by facilitated diffusion via channels such as Fps1 . These transport mechanisms are essential for the compound’s localization and accumulation within cells, influencing its biochemical and physiological effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and transporters involved in metabolic processes . Additionally, the compound can be targeted to specific compartments or organelles through post-translational modifications such as S-acylation . These localization mechanisms are important for the compound’s activity and function within cells.
Propiedades
IUPAC Name |
[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2S)-piperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H16O4S.C5H10N2O2/c2*1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;8-5(9)4-3-6-1-2-7-4/h2*7H,3-6H2,1-2H3,(H,12,13,14);4,6-7H,1-3H2,(H,8,9)/t2*7-,10-;4-/m110/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDIUNVZQXMGFL-AWYFWEIZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CNC(CN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.C1CN[C@@H](CN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42N2O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{1-[2-(5-Chlorothiophen-2-yl)-2-oxoethyl]cyclohexyl}acetic acid](/img/structure/B1455227.png)

![1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)-piperidin-4-amine hydrochloride](/img/structure/B1455230.png)
![Methyl 7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1455231.png)


![Potassium [(diethylamino)methyl]trifluoroborate](/img/structure/B1455240.png)
![(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B1455241.png)





